molecular formula C10H9N3O4 B8210825 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone

3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone

Cat. No.: B8210825
M. Wt: 235.20 g/mol
InChI Key: OHYXOGZWSSNLON-UHFFFAOYSA-N
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Description

3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone is a chemical compound that belongs to the class of oxazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone typically involves the condensation of o-nitrobenzaldehyde with 2-oxazolidone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. One common method involves the use of an acid catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as crystallization and chromatography are employed to purify the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The oxazolidone ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted oxazolidones.

Scientific Research Applications

3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazolidone ring may also play a role in binding to biological targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-((p-Nitrophenyl)methyleneamino)-2-oxazolidone
  • 3-((m-Nitrophenyl)methyleneamino)-2-oxazolidone
  • 3-((o-Nitrophenyl)methyleneamino)-2-thiazolidone

Uniqueness

3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone is unique due to the presence of the o-nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYXOGZWSSNLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016543
Record name 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19687-73-1
Record name 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19687-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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